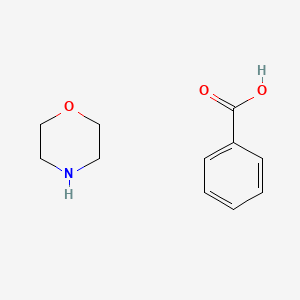

Morpholine, benzoate

Description

Morpholine (B109124) Salt Derivatization

Morpholine (C₄H₉NO) is a heterocyclic organic compound that functions as a base due to the presence of a secondary amine group within its six-membered ring structure atamankimya.comchemicalbook.combiosynce.com. This basicity allows morpholine to readily react with acids to form stable salts chemicalbook.com. The process of morpholine salt derivatization involves the neutralization reaction between morpholine and a suitable acid. This chemical transformation is a fundamental technique in organic chemistry, often employed to modify the physical and chemical properties of the parent compounds.

The derivatization of morpholine into various salts serves several critical purposes in chemical research and industry:

Modification of Properties: Salt formation can alter solubility, melting point, volatility, and stability compared to the parent amine or acid ontosight.ai. For instance, morpholine benzoate (B1203000) exhibits excellent solubility in water, ethanol, and other polar solvents forecastchemicals.com.

Purification and Isolation: Salts are often crystalline solids with distinct properties, facilitating their separation and purification from reaction mixtures. Derivatization can simplify the isolation and characterization of morpholine-containing compounds chemrxiv.org.

Application-Specific Formulation: The resulting salts can be tailored for specific applications. For example, morpholine salts are synthesized via solid-phase chemical reactions, offering advantages such as minimizing organic solvent use mdpi.com.

Morpholine, benzoate (CAS 26021-56-7) is a prime example of such a derivatization, resulting from the 1:1 reaction between morpholine and benzoic acid ontosight.aichemsrc.com. This compound has garnered attention for its utility as a volatile corrosion inhibitor (VCI) and as an intermediate in chemical synthesis ontosight.ai.

Historical Context of Benzoate Salts in Contemporary Chemical Systems

Benzoic acid (C₇H₆O₂) and its salts, particularly sodium benzoate and potassium benzoate, have a long-standing history of application in various chemical and industrial systems. Benzoic acid itself, a simple aromatic carboxylic acid, is found naturally in many plants and is produced during fermentation processes fao.orgwho.intnih.gov. However, its limited solubility in aqueous media historically restricted its direct application in many formulations fao.org.

To overcome this limitation, the neutralization of benzoic acid with bases like sodium hydroxide (B78521) or potassium hydroxide led to the formation of benzoate salts, such as sodium benzoate (NaC₇H₅O₂) and potassium benzoate (C₇H₅O₂K) chemicalbook.comatamanchemicals.comwikipedia.orgatamankimya.com. These salts possess significantly enhanced water solubility, making them more amenable to widespread industrial use.

Historically, benzoate salts gained prominence primarily as effective antimicrobial preservatives in food and beverage industries, preventing the growth of mold, yeast, and bacteria, thereby extending shelf life fao.orgnih.govchemicalbook.comatamanchemicals.comwikipedia.orgatamankimya.com. Their efficacy in acidic environments (pH 4.5 or below) made them particularly suitable for products like soft drinks, fruit juices, and condiments who.intchemicalbook.comatamanchemicals.com. The early regulatory scrutiny of sodium benzoate in the United States, notably by Harvey W. Wiley's "Poison Squad," contributed to the passage of the 1906 Pure Food and Drug Act, marking a significant milestone in food regulation wikipedia.org.

Beyond preservation, benzoate salts have found crucial roles in other chemical systems:

Chemical Intermediates: Benzoic acid, and by extension its salts, serve as vital precursors in the industrial synthesis of numerous organic compounds. Over 90% of commercial benzoic acid is used to produce derivatives such as phenol, caprolactam, benzyl (B1604629) alcohols, benzaldehydes, and various esters fao.orgwho.intoecd.org.

Corrosion Inhibition: Sodium benzoate, for instance, is employed as a corrosion inhibitor in technical systems, including automotive engine antifreeze coolants who.intatamankimya.com.

Polymer Science: Sodium benzoate has been investigated and utilized as a nucleating agent in the polymer industry, influencing the crystallization behavior of materials like recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) mdpi.com.

Dye and Plastic Industries: Benzoate salts act as mordants in the dye industry to improve dye adhesion and stability, and as plasticizers in the plastics industry to enhance flexibility and durability justlonghealth.com.

The continued development and application of benzoate salts underscore their enduring importance as versatile chemical entities in modern industrial processes and research.

Data Tables

Table 1: Key Properties of Morpholine and Benzoic Acid

| Property | Morpholine (C₄H₉NO) | Benzoic Acid (C₇H₆O₂) |

| Physical State | Colorless liquid | Colorless crystalline solid |

| Odor | Ammonia-like / Fishlike | Mild, characteristic |

| Basicity | Acts as a base (secondary amine) | Weakly acidic |

| Water Solubility | Miscible with water | Less soluble in water |

| Key Functional Groups | Amine (-NH-), Ether (-O-) | Carboxylic acid (-COOH) |

| Primary Role | Base, solvent, intermediate, corrosion inhibitor | Acid, precursor to salts, intermediate, preservative |

Table 2: Properties of this compound (1:1)

| Property | This compound (1:1) (C₁₁H₁₅NO₃) |

| CAS Number | 26021-56-7 |

| Molecular Weight | 209.24200 g/mol |

| Physical State | White crystalline solid |

| Water Solubility | Excellent in water, ethanol, polar solvents |

| Purity (typical) | 98.0% - 99% |

| Boiling Point | 249.3 ºC at 760 mmHg |

| Flash Point | 111.4 ºC |

| Vapour Pressure | 0.0122 mmHg at 25°C |

| Primary Applications | Corrosion inhibitor (VCI), chemical synthesis |

Detailed Research Findings

Research into this compound has particularly focused on its efficacy as a volatile corrosion inhibitor (VCI). Studies have demonstrated that steel treated with this compound exhibits a significant reduction in corrosion rates, with reductions exceeding 85% compared to untreated steel chemicalbook.commdpi.com. The mechanism of inhibition involves the adsorption of this compound onto metal surfaces, forming a protective layer through physical and chemical interactions. Specifically, the nitrogen and oxygen atoms within the morpholine and benzoate moieties can coordinate with iron atoms on the steel surface, thereby impeding the corrosion process chemicalbook.commdpi.com.

While this compound is effective, comparative studies using quantum chemical calculations suggest that morpholine carbonate may offer superior corrosion inhibition performance due to stronger adsorption energy and electron transfer capabilities chemicalbook.com. Nevertheless, this compound remains a compound of interest for its practical applications in protecting metals from atmospheric corrosion. Furthermore, its synthesis via solid-phase chemical reactions is noted for minimizing the use of organic solvents, aligning with green chemistry principles .

Properties

IUPAC Name |

benzoic acid;morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C4H9NO/c8-7(9)6-4-2-1-3-5-6;1-3-6-4-2-5-1/h1-5H,(H,8,9);5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHVJXQNSCCNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067175 | |

| Record name | Morpholine, benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26021-56-7 | |

| Record name | Morpholine, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26021-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, compound with morpholine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7V2W905T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Conformational Analysis of Morpholine, Benzoate

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that reveals the precise three-dimensional arrangement of atoms within a crystal lattice. Studies on morpholine (B109124), benzoate (B1203000), and analogous morpholinium salts have provided detailed information regarding their unit cell parameters, molecular conformations, and intermolecular interactions.

X-ray diffraction studies have been instrumental in determining the crystal structures of various morpholinium benzoate derivatives. These studies typically provide unit cell dimensions, space group information, and atomic coordinates, which are fundamental to understanding the compound's solid-state properties. For instance, morpholinium p-aminobenzoate (MPABA) has been characterized with monoclinic crystal system parameters including unit cell dimensions of a=5.948(5) Å, b=18.033(4) Å, c=10.577(5) Å, and a β angle of 90.40(1)° clinicsearchonline.org. Another related morpholinium salt, morpholinium 4-hydroxybenzoate, crystallizes in the monoclinic system with space group Cc, exhibiting non-centrosymmetric properties desirable for nonlinear optical applications researchgate.net. Morpholinium cinnamate (B1238496) has also been structurally analyzed, revealing a one-dimensional ribbon structure iucr.org.

Table 1: Selected Crystallographic Data for Morpholinium Salts

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Morpholinium p-aminobenzoate (MPABA) | Monoclinic | N/A | 5.948(5) | 18.033(4) | 10.577(5) | 90.40(1) | clinicsearchonline.org |

| Morpholinium 4-hydroxybenzoate | Monoclinic | Cc | N/A | N/A | N/A | N/A | researchgate.net |

| Morpholinium cinnamate | N/A | N/A | N/A | N/A | N/A | N/A | iucr.org |

| Morpholinium salt of substituted benzoic acid | Monoclinic | P21 | 6.7342 (10) | 7.8271 (10) | 10.7822 (17) | 96.442 (13) | iucr.org |

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, typically adopts a chair conformation to minimize steric strain. Crystallographic studies have confirmed this preferred conformation in various morpholinium salts. For instance, in the crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, the morpholine ring is reported to adopt its expected chair conformation nih.gov. This chair conformation is a fundamental aspect of the morpholine moiety's geometry.

Dihedral angles are essential for quantifying the relative orientation of atoms and groups within a molecule, providing detailed insights into its conformation. In morpholinium benzoate salts, dihedral angle analysis can describe the twist between the benzoate ring and its substituents, as well as the orientation of the benzoate anion relative to the morpholinium cation. For example, in a substituted benzoate derivative, the central phenyl ring exhibits dihedral angles of 67.97 (4)° and 7.74 (3)° with the benzoate phenyl ring and the morpholine mean plane, respectively nih.gov. Studies on other substituted benzoate anions have also revealed torsion angles describing the orientation of carboxylate and nitro groups relative to the aromatic ring, with values typically ranging from a few degrees to over 170°, indicating varying degrees of planarity and twisting researchgate.netresearchgate.net.

Hydrogen Bonding Networks and Supramolecular Assembly

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques complement crystallographic data by providing information about the electronic structure, functional groups, and surface interactions of morpholine, benzoate.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical states of atoms on a material's surface. In the context of corrosion inhibition, XPS has been employed to study the adsorption of morpholine benzoate on steel surfaces. These studies indicate that morpholine benzoate adsorbs onto the steel surface through physical or chemical adsorption, with the nitrogen and oxygen atoms of the molecule coordinating with iron atoms mdpi.com. The high-resolution N 1s spectrum of morpholine benzoate adsorbed on steel shows a significant peak, confirming its presence on the surface. The C 1s spectrum typically reveals distinct peaks corresponding to different carbon environments within the molecule, such as C-C bonds, C-O-C bonds, and the carboxylate group mdpi.com. This information is crucial for understanding the protective layer formation mechanism.

Table 2: XPS Peak Assignments for Morpholine Benzoate Adsorption on Steel

| Element/Bond Type | Binding Energy (eV) | Assignment | Reference |

| C 1s | ~284.8 | C-C bond (aromatic and aliphatic) | mdpi.com |

| C 1s | ~285.9 | C-O-C bond (morpholine ring) | mdpi.com |

| C 1s | ~288.3 | Carboxylate group (COO⁻) | mdpi.com |

| N 1s | Varies | Adsorbed morpholine nitrogen | |

| O 1s | Varies | Oxygen in morpholine ring and carboxylate group | mdpi.com |

Theoretical and Computational Chemistry of Morpholine, Benzoate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are employed to model the electronic structure and predict the properties of Morpholine (B109124), benzoate (B1203000).

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. For Morpholine, benzoate, DFT calculations have been utilized to determine key electronic properties. For instance, studies have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap (ΔE). These parameters are crucial for understanding electron-donating and electron-accepting abilities, and consequently, the reactivity and stability of the molecule researchgate.netmdpi.com.

Research comparing this compound with other morpholine salts, such as morpholine carbonate, has used DFT to analyze adsorption energies and electron transfer capabilities. These calculations suggest that morpholine carbonate exhibits stronger adsorption energy and electron transfer capabilities, correlating with superior corrosion inhibition performance compared to morpholine benzoate mdpi.combohrium.comchemicalbook.com. The specific DFT functional used in some studies for similar compounds includes B3LYP, often with the 6-311++G(d,p) basis set clinicsearchonline.orgresearchgate.net.

The Density Functional Tight-Binding (DFTB+) method has been applied to simulate the adsorption states of this compound on material surfaces, specifically on an iron (Fe) substrate mdpi.com. These simulations, conducted under specific environmental conditions (e.g., 40 °C, H₂O/O₂ environment), help visualize the molecular orientation and interaction with the surface. DFTB+ calculations have also been used to determine adsorption energies, with values reported for morpholine benzoate and morpholine carbonate on an Fe substrate mdpi.com. For morpholine benzoate, an adsorption energy of -64,081 kJ/mol was calculated mdpi.com. These studies aim to correlate computational findings with experimental observations of corrosion inhibition.

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a broader perspective on the interactions and properties of this compound.

Adsorption energy calculations are vital for understanding how this compound interacts with surfaces, particularly metal surfaces in corrosion inhibition studies. DFTB+ has been used to calculate adsorption energies, revealing that morpholine carbonate has a stronger adsorption energy than morpholine benzoate mdpi.combohrium.commdpi.com. Specifically, a calculated adsorption energy of -64,081 kJ/mol for morpholine benzoate on an Fe substrate has been reported mdpi.com. These calculations help quantify the strength of the interaction between the inhibitor molecule and the metal surface, which is directly related to its protective capabilities.

The electron transfer properties of this compound, as indicated by its electronic structure and frontier molecular orbitals (HOMO-LUMO gap), are correlated with its inhibitory efficacy, particularly in corrosion prevention. Quantum chemical calculations have shown that morpholine carbonate possesses stronger electron transfer capabilities than morpholine benzoate, which is linked to its superior corrosion inhibition performance mdpi.combohrium.comchemicalbook.com. The HOMO-LUMO gap (ΔE) is a key indicator of electron transfer potential; a smaller gap suggests greater reactivity and easier electron transfer researchgate.netmdpi.com. For morpholine benzoate, a ΔE of 3.066 eV was reported researchgate.net.

Molecular orbital analysis, including the study of frontier molecular orbitals (HOMO and LUMO), provides detailed insights into the electronic structure of this compound. These analyses help predict the molecule's reactivity, stability, and interaction mechanisms. For example, the distribution of electron density within the molecule and the localization of HOMO and LUMO orbitals can indicate the sites most likely to participate in chemical reactions or adsorption processes mdpi.comclinicsearchonline.org. Studies have calculated HOMO energies of -5.396 eV and LUMO energies of -2.330 eV for morpholine benzoate, with a resulting HOMO-LUMO gap of 3.066 eV researchgate.net. These values are used to understand how the molecule interacts with metal surfaces and to predict its efficacy as a corrosion inhibitor. The flat adsorption state of morpholine benzoate on an iron substrate has been visualized, with oxygen and nitrogen atoms, as well as the benzene (B151609) ring, shown to adsorb tightly onto the surface mdpi.comresearchgate.net.

Compound List

this compound

Electrostatic Potential Mapping for Reactivity Prediction

Computational chemistry techniques, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of chemical compounds. Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a key method employed for this purpose. These maps visualize the distribution of electron density around a molecule, highlighting regions that are electron-rich (typically depicted in red) and electron-deficient (typically depicted in blue) x-mol.netmdpi.com.

For this compound, and related compounds like Morpholin-4-ium p-Aminobenzoate (MPABA), DFT calculations, often utilizing software packages such as Gaussian, are used to generate these potential maps clinicsearchonline.orgclinicsearchonline.org. The MEP analysis helps identify potential sites for electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity and preferred interaction pathways x-mol.netclinicsearchonline.orgclinicsearchonline.org. For instance, regions of high negative potential are indicative of nucleophilic sites, while regions of high positive potential suggest electrophilic sites x-mol.netmdpi.comclinicsearchonline.org. While specific ESP maps for this compound have not been detailed in the provided search results, the methodology is well-established for predicting molecular interactions and chemical behavior x-mol.netmdpi.comclinicsearchonline.orgclinicsearchonline.org.

Mechanistic Insights Derived from Computational Studies

Computational studies provide a powerful lens through which to understand the complex mechanisms governing the behavior of this compound, particularly in its role as a volatile corrosion inhibitor (VCI) and its behavior in solution.

Physical Adsorption and Chemical Adsorption Mechanism Simulations

Computational simulations, including Density Functional Theory (DFT) and Density Functional Tight-Binding (DFTB+) methods, have been employed to elucidate the adsorption mechanisms of morpholine benzoate on metal surfaces, specifically iron (Fe) substrates mdpi.comresearchgate.netresearchgate.netresearchgate.net. These studies reveal that morpholine benzoate molecules adsorb onto the steel surface through a combination of physical and chemical adsorption processes mdpi.comresearchgate.netbohrium.comresearchgate.netdntb.gov.uachemicalbook.comresearchgate.netresearchgate.net.

The adsorption is primarily mediated by the nitrogen and oxygen atoms present in both the morpholine cation and the benzoate anion, which coordinate with the metal surface mdpi.comresearchgate.netbohrium.comresearchgate.netdntb.gov.uachemicalbook.comresearchgate.netresearchgate.net. Simulations indicate that the morpholine benzoate VCI molecules tend to adopt a planar adsorption state on the iron substrate. In this configuration, the nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen atoms of the benzoate group, form strong interactions with the iron surface. The aromatic benzene ring of the benzoate moiety also lies flat against the substrate mdpi.comresearchgate.netresearchgate.net.

The strength of this adsorption is quantified by adsorption energy (E_interaction), calculated using the equation: E_interaction = E_total - E_Fe - E_inhibitor - E_water mdpi.comresearchgate.net. Studies have reported an adsorption energy of approximately -64,081 kJ/mol for morpholine benzoate on an Fe substrate at 40°C under specific environmental conditions mdpi.comresearchgate.net. A more negative adsorption energy signifies stronger interaction and easier adsorption mdpi.com. Comparative calculations show that morpholine carbonate exhibits a slightly stronger adsorption energy (-64,408 kJ/mol) than morpholine benzoate, suggesting a potentially more robust protective layer formation for morpholine carbonate in certain contexts mdpi.comresearchgate.net. Furthermore, quantum chemical calculations indicate that morpholine carbonate possesses greater electron transfer capabilities than morpholine benzoate, which is correlated with its superior corrosion inhibition performance in some studies researchgate.netbohrium.comresearchgate.netdntb.gov.uachemicalbook.comresearchgate.netresearchgate.net.

Mechanistic Investigations of Chemical Reactivity Involving Morpholine, Benzoate

Reaction Kinetics and Proposed Mechanisms

Morpholine (B109124) participates in a variety of reactions, including nucleophilic substitutions, oxidations, and reductions, often serving as a key reagent or building block.

Aminolysis Reactions with Esters (e.g., Methyl Benzoate)

As a secondary amine, morpholine is capable of undergoing aminolysis reactions with esters. This process typically involves the nucleophilic attack of the amine nitrogen on the ester's carbonyl carbon, leading to the formation of an amide and an alcohol. While specific kinetic data for the aminolysis of methyl benzoate (B1203000) by morpholine are not detailed in the provided sources, the general mechanism is well-established for secondary amines. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. The lower nucleophilicity of morpholine's nitrogen, due to the ether oxygen, might influence the reaction rate compared to less substituted amines atamanchemicals.comwikipedia.orgatamankimya.comchemicalbook.com.

Nucleophilic Substitution Reactions at Nitrogen Centers

The lone pair of electrons on morpholine's nitrogen atom makes it a potent nucleophile, readily participating in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: Morpholine reacts with alkyl halides, such as methyl iodide, to form N-alkylmorpholines. For instance, the methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst has demonstrated high conversion and selectivity. Under optimized conditions, a 95.3% conversion of morpholine with 93.8% selectivity for N-methylmorpholine was achieved researchgate.net.

N-Acylation: Reaction with acyl chlorides results in the formation of amides, a crucial transformation in organic synthesis. This process involves the nucleophilic attack of morpholine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. For example, the synthesis of trimetozine (B1683654) involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine libretexts.org.

Oxidation Processes of Morpholine Derivatives

Morpholine derivatives can undergo various oxidation processes, often mediated by enzymes or chemical oxidants.

Enzymatic Oxidation: Cytochrome P450 enzymes can catalyze the oxidation of morpholine. Mechanistic studies suggest a pathway involving hydrogen atom abstraction from the morpholine ring, followed by a rebound mechanism that leads to hydroxylation. The presence of the nitrogen atom in the heterocycle is thought to facilitate hydrogen abstraction. The resulting hydroxylated product can undergo intramolecular hydrogen atom transfer, leading to C-N bond cleavage and the formation of products like 2-(2-aminoethoxy) acetaldehyde (B116499) researchgate.netnih.gov.

Photocatalytic Oxidation: Oxidative ring-opening of morpholine derivatives has been achieved using visible light photocatalysis, involving electron transfer processes to generate reactive radical cations google.com.

N-Oxidation: Morpholine can also undergo N-oxidation, forming morpholine N-oxides, which can then participate in further degradation pathways or rearrangements nih.gov.

Reduction Pathways of Morpholine Derivatives

Morpholine derivatives can be involved in reduction reactions, either as reducing agents or as substrates undergoing reduction.

Morpholine-Borane Complexes: Morpholine-borane complexes have been employed as reducing agents in organic transformations, such as the reduction of substituted acetophenones and benzaldehydes. Kinetic studies suggest a four-center transition state where hydride transfer from boron to the carbonyl carbon is a key step rsc.org.

Ring-Opening Reductions: In some instances, reduction of morpholine derivatives can lead to ring-opening. For example, sodium borohydride (B1222165) reduction of morpholinols can yield ring-opened diols thieme-connect.com.

Role of Morpholine, benzoate as a Versatile Synthetic Intermediate and Building Block

Morpholine is recognized as a highly versatile synthetic intermediate and a crucial building block in the synthesis of numerous complex organic molecules, particularly in the pharmaceutical and agrochemical industries atamanchemicals.comwikipedia.orgatamankimya.comsci-hub.selifechemicals.comacs.orgsci-hub.se. Its incorporation into drug candidates often enhances potency, improves pharmacokinetic profiles, or modulates physicochemical properties sci-hub.seacs.orgsci-hub.se.

Pharmaceuticals: The morpholine moiety is present in a wide array of marketed drugs, including the antibiotic linezolid, the anticancer agent gefitinib (B1684475) (Iressa), and the analgesic dextromoramide atamanchemicals.comwikipedia.orgatamankimya.com. It is considered a "privileged scaffold" in medicinal chemistry due to its favorable conformational and physicochemical properties, which allow for effective interactions with biological targets and improved drug-like characteristics sci-hub.seacs.orgsci-hub.se.

Agrochemicals: Morpholine derivatives also find applications in the agrochemical sector, for instance, as fungicides atamankimya.comsci-hub.se.

Chiral Synthesis: Morpholine scaffolds have been utilized as chiral auxiliaries in asymmetric synthesis, contributing to the stereoselective preparation of complex molecules sci-hub.selifechemicals.com.

Catalytic Activities in Organic Transformations

Morpholine derivatives have emerged as effective organocatalysts for various organic transformations.

Asymmetric Michael Additions: Derivatives of 3,3'-bimorpholine have demonstrated significant catalytic activity in the asymmetric Michael addition of aldehydes to nitroolefins and vinyl sulfones. These reactions typically afford 1,4-adducts in high yields with good to excellent levels of diastereoselectivity and enantioselectivity nih.gov.

Other Catalytic Roles: Morpholine-based catalysts have also been employed in Stetter reactions and formal [4+3] and [4+1] annulations mdpi.com. While simple morpholine's efficacy as an enamine organocatalyst can be limited by its reduced nucleophilicity compared to pyrrolidine, specific morpholine derivatives have been designed to overcome these limitations, showing good catalytic performance frontiersin.orgnih.gov.

Compound List:

Morpholine

Methyl Benzoate

Methyl Iodide

3,4,5-Trimethoxybenzoyl Chloride

N-methylmorpholine

2-(2-aminoethoxy) acetaldehyde

Morpholine N-oxide

Morpholine-borane complexes

Morpholinols

3,3'-Bimorpholine derivatives

Nitroolefins

Vinyl Sulfone

Linezolid

Gefitinib (Iressa)

Dextromoramide

Trimetozine

Corrosion Inhibition Mechanisms and Performance Analysis of Morpholine, Benzoate

Volatile Corrosion Inhibitor (VCI) Functionality and Volatilization Characteristics

As a Volatile Corrosion Inhibitor (VCI), morpholine (B109124), benzoate (B1203000) is designed to vaporize and diffuse within a closed environment, reaching metal surfaces to form a protective layer. This characteristic is crucial for its application in protecting enclosed spaces from corrosion mdpi.comuv.mx. Studies comparing various morpholine salts indicate that morpholine, benzoate exhibits lower volatility compared to morpholine carbonate. This reduced volatility is attributed to the presence of the benzene (B151609) ring within its molecular structure, which is more substantial than the simpler structures of other morpholine derivatives mdpi.comresearchgate.netresearchgate.net. Despite its lower volatility relative to some other VCIs, it demonstrates significant corrosion reduction capabilities.

Adsorption Behavior on Metal Substrates (e.g., Carbon Steel)

The protective action of this compound on metal substrates like carbon steel is primarily governed by its adsorption behavior, which can be categorized into physical and chemical interactions.

Physical Adsorption Characteristics and Protective Film Formation

Physical adsorption, or physisorption, involves electrostatic forces between the inhibitor molecules and the metal surface uomustansiriyah.edu.iq. This compound forms a protective layer through these physical interactions. Research indicates that the molecules of this compound can adsorb onto the iron substrate surface in a relatively flat orientation researchgate.net. This adsorption process contributes to the formation of a barrier film that hinders the diffusion of corrosive species to the metal surface.

Chemical Adsorption Characteristics and Coordination with Metal Atoms (e.g., Fe)

Chemical adsorption, or chemisorption, involves the sharing or transfer of electrons between the inhibitor molecule and the metal surface, leading to the formation of coordinate bonds uomustansiriyah.edu.iq. This compound inhibits corrosion by volatilizing, dissolving in the thin liquid film on the steel surface, and ionizing into morpholine cations and benzoate anions mdpi.comresearchgate.net. These species then adsorb onto the metal surface. Specifically, studies using X-ray photoelectron spectroscopy (XPS) and computational simulations reveal that this compound forms protective layers via chemical adsorption on the steel surface, coordinating with iron atoms mdpi.comresearchgate.net. The benzoate anions are observed to adsorb onto the anodic regions, while the morpholine cations adsorb onto the cathodic regions of the corrosion cell, thereby inhibiting both anodic and cathodic reactions researchgate.net.

Role of Nitrogen and Oxygen Atoms in Adsorption Mechanisms

The nitrogen (N) and oxygen (O) atoms present in the this compound molecule play a pivotal role in its adsorption mechanisms mdpi.comresearchgate.net. These heteroatoms possess lone pairs of electrons that can readily coordinate with metal atoms, particularly iron (Fe) on the steel surface mdpi.comresearchgate.net. XPS analysis has confirmed the presence of N atoms coordinated with Fe, indicating a strong chemical interaction researchgate.net. The presence of both nitrogen and oxygen atoms in this compound contributes to its effectiveness in forming coordination bonds with iron, enhancing its adsorption strength and thus its corrosion inhibition performance mdpi.comresearchgate.net. The molecular structure, including the morpholine ring and the benzene ring of the benzoate moiety, contributes to the formation of a hydrophobic film that further impedes the access of water and oxygen to the metal surface mdpi.com.

Electrochemical Characterization of Inhibitory Action

Electrochemical techniques are vital for understanding the mechanisms and quantifying the performance of corrosion inhibitors. Electrochemical Impedance Spectroscopy (EIS) is a key method used to evaluate the protective properties of this compound.

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a well-established quantitative method for evaluating the anti-corrosion performance of protective films vlci.biz. EIS measurements involve applying a sinusoidal voltage across the electrochemical system and analyzing the resulting current as a function of frequency. The data obtained from EIS can be modeled using equivalent circuits, typically comprising elements such as solution resistance (), film resistance (), and charge transfer resistance () mdpi.comvlci.biz.

Compound List

this compound

Morpholine

Benzoic acid

Morpholine carbonate

Morpholine formate (B1220265)

Morpholine acetate (B1210297)

Morpholine propionate (B1217596)

Cyclohexylamine benzoate

Dicyclohexylamine nitrite (B80452)

Dicyclohexylamine benzoate

Hexamethylene-amine

Sodium nitrite

Sodium benzoate

Hydrazine

Dicyclohexylamine carbonate

Diisopropylamine nitrite

Morpholine nitrite

Diisopropylamine benzoate

Hexamethyleneamine nitrobenzoate

Potentiodynamic Polarization Measurements

Potentiodynamic polarization (PDP) is a critical electrochemical technique employed to elucidate the mechanisms by which corrosion inhibitors function. Studies investigating the performance of morpholine salt volatile corrosion inhibitors (VCIs), including morpholine benzoate, have utilized PDP, often in conjunction with electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) mdpi.comresearchgate.netbohrium.comresearchgate.net. These electrochemical analyses generally indicate that morpholine benzoate acts as a mixed-type inhibitor. This means it influences both the anodic and cathodic electrochemical reactions involved in corrosion. The formation of a protective adsorbed layer on the steel surface, which coordinates with iron atoms, is central to its inhibitory action mdpi.comresearchgate.netbohrium.comsemanticscholar.orgresearchgate.net. While specific Tafel slope data for morpholine benzoate are not detailed in the provided research snippets, the application of PDP confirms its role in retarding corrosion processes by forming a barrier film mdpi.comresearchgate.netbohrium.comresearchgate.net. General observations for benzoate compounds suggest they can act as anodic film-forming inhibitors mdpi.com.

Comparative Analysis with Other Morpholine Salt Corrosion Inhibitors

Morpholine benzoate is frequently compared with other morpholine salts, particularly morpholine carbonate, to assess their relative performance as VCIs.

Volatility: A key distinction lies in their volatility. Morpholine benzoate exhibits lower volatility compared to morpholine carbonate. This reduced volatility is attributed to the presence of the bulkier benzene ring in the benzoate structure mdpi.comresearchgate.netchemicalbook.comresearchgate.net. Other morpholine salts, such as morpholine formate, acetate, and propionate, demonstrate moderate volatility, with morpholine carbonate being the most volatile among the tested compounds researchgate.netresearchgate.net.

Inhibition Efficiency: Corrosion weight loss tests have consistently shown that both morpholine benzoate and morpholine carbonate can achieve significant reductions in corrosion, with efficiencies exceeding 85% mdpi.comresearchgate.netchemicalbook.combohrium.comsemanticscholar.orgresearchgate.netresearchgate.net. However, comparative analyses, often supported by quantum chemical calculations, suggest that morpholine carbonate may offer superior corrosion inhibition performance due to stronger adsorption energy and electron transfer capabilities researchgate.netchemicalbook.combohrium.comsemanticscholar.org. The general ranking of inhibition efficiency often places morpholine carbonate above morpholine benzoate, with other morpholine salts like propionate, formate, and acetate showing moderate to lower effectiveness researchgate.net. Morpholine benzoate is considered ideal for long-term protection in enclosed systems due to its sustained adsorption and lower volatility, while morpholine carbonate is better suited for rapid, short-term protection mdpi.com.

Comparative Performance of Morpholine Salts

| Inhibitor | Volatility | Inhibition Efficiency (Steel) | Notes |

| Morpholine Benzoate | Lower | >85% | Ideal for long-term protection; sustained adsorption; weaker volatility due to benzene ring. |

| Morpholine Carbonate | Higher | >85% | Suitable for rapid, short-term protection; stronger adsorption energy and electron transfer capabilities suggested by calculations. |

| Morpholine Propionate | Moderate | Moderate | Less effective than benzoate or carbonate. |

| Morpholine Formate | Moderate | Moderate | Less effective than benzoate or carbonate. |

| Morpholine Acetate | Moderate | Lower | Generally shows lower performance among the tested morpholine salts. |

Structure-Activity Relationships in Inhibition Efficiency

The effectiveness of morpholine benzoate as a corrosion inhibitor is intricately linked to its molecular structure, specifically the contributions of both the morpholine ring and the benzoate anion.

Role of the Morpholine Ring: The morpholine moiety, a six-membered heterocyclic amine, plays a crucial role in the adsorption process. The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons, enabling them to form coordination bonds with metal (iron) atoms on the steel surface mdpi.comresearchgate.netchemicalbook.combohrium.comsemanticscholar.orgresearchgate.net. This coordination, involving both physical and chemical adsorption, is fundamental to the formation of a protective film that hinders corrosive agents from reaching the metal surface.

Role of the Benzoate Anion: The benzoate anion, derived from benzoic acid, contributes significantly to the inhibitor's properties. The presence of the aromatic benzene ring in the benzoate structure is directly responsible for the compound's lower volatility compared to other morpholine salts mdpi.comresearchgate.netresearchgate.net. Furthermore, the delocalized pi electrons within the aromatic ring can enhance adsorption onto the metal surface through electrostatic interactions uv.mxup.ac.za. Benzoates, in general, are known to contribute to anodic film formation, thereby inhibiting the anodic component of the corrosion process mdpi.comgoogle.com.

Quantum Chemical Insights: Quantum chemical calculations provide deeper insights into the structure-activity relationship by quantifying molecular properties related to adsorption and electron transfer. Studies comparing morpholine benzoate and morpholine carbonate reveal that morpholine carbonate exhibits stronger adsorption energy and electron transfer capabilities, as indicated by parameters like HOMO, LUMO, and the energy gap (ΔE) researchgate.netchemicalbook.combohrium.comsemanticscholar.orgresearchgate.net. A smaller energy gap (ΔE) and higher softness generally correlate with greater reactivity and a higher propensity for electron donation to the metal surface, thus enhancing corrosion inhibition performance researchgate.net. These calculations suggest that while both compounds are effective, the structural features of the carbonate anion lead to a more favorable interaction with the metal surface compared to the benzoate anion.

Quantum Chemical Parameters and Corrosion Inhibition Performance

| Inhibitor | HOMO (eV) | LUMO (eV) | ΔE (eV) | Softness (σ) | Adsorption Energy | Corrosion Inhibition Performance |

| Morpholine Benzoate | -5.396 | -2.330 | 3.066 | (Lower) | (Lower) | Good |

| Morpholine Carbonate | -5.022 | -2.503 | 2.519 | (Higher) | (Higher) | Superior |

Note: Higher adsorption energy and lower energy gap (ΔE) generally indicate better corrosion inhibition performance. Softness is inversely related to hardness, and higher softness often correlates with better electron donation.

Compound List:

Morpholine

Benzoate

Morpholine Carbonate

Morpholine Formate

Morpholine Acetate

Morpholine Propionate

Piperazine

Piperazine Dinitrobenzoate (PDNB)

Piperazine Dimateate (PDM)

Piperazine Diphosphate (PDP)

Piperazine Dicarbonate (PDC)

Ethanolamine Benzoate (EAB)

Ethanolamine Salicylate (EAS)

Ethanolamine Cinnamate (B1238496) (EAC)

Benzotriazole

Ammonium Stearate

Dicyclohexylamine Nitrite

Cyclohexylamine Carbonate

Morpholine Borate

Morpholine Phosphate

Morpholine Laurate

Morpholine Zelate

Morpholine Sebacate

Morpholine Thiophenolate

Mannich base derivatives

Benzoic hydrazide

Bis-piperidiniummethyl-urea

ß–aminoalcoholic compounds

Ammonium caprylate

Sodium benzoate

Sodium cinnamate

Ethanolamine

Dicyclohexylamine

Octylamine

Cyclohexylamine

Benzoic acid

N-nitrosomorpholine

L-cysteine

L-methionine

L-tyrosine

L-histidine

Tryptophan

Tyrosine

Histidine

Dodecylamine

Sodium molybdate (B1676688)

Imidazole

1,6-diaminohexane

Cinnamic acid

Nitrobenzoic acid

Phthalic acid

Maleic acid

Orthophosphoric acid

1-propanoic acid

1-hexylamine

1-octanoic acid

Triethylamine (B128534) (TEA)

N,N,N-trimethyl-hexadecan-1-ammonium ([THDA+])

2-amine-benzoate ([−AA])

3-carboxybut-3-enoate ([−AI])

Dodecanoate ([−AD])

Environmental Fate and Degradation Pathways of Morpholine Based Compounds

Biodegradation Processes by Microbial Species

Morpholine (B109124) is biodegradable, and several microbial species have been identified as capable of utilizing it as a sole source of carbon, nitrogen, and energy nih.govresearchgate.netuni-pannon.hu. The genus Mycobacterium is particularly noted for its ability to degrade morpholine, with strains like Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 being well-studied nih.govresearchgate.netcdnsciencepub.comasm.orgresearchgate.netuni-halle.de. Other bacteria, such as Pseudomonas sp. and Arthrobacter sp., have also shown morpholine-degrading capabilities, although Mycobacterium species appear to be the most prevalent degraders researchgate.net.

These microorganisms initiate the degradation process, often through enzymatic pathways that cleave the morpholine ring nih.govethz.ch. The efficiency of biodegradation can be influenced by various factors, including the microbial community composition, nutrient availability, and the presence of acclimation periods ajol.inforesearchgate.net. For instance, immobilization of microbial cells, such as Mycobacterium cells in sodium alginate, has been shown to enhance morpholine degradation compared to free cells ajol.inforesearchgate.net.

Enzymatic Biotransformation Mechanisms

The biodegradation of morpholine is primarily mediated by enzymatic processes, with a key enzyme being morpholine monooxygenase researchgate.netnih.govresearchgate.netuni-halle.deethz.chmicrobiologyresearch.org. This enzyme, often associated with a cytochrome P450 catalytic subunit, catalyzes the initial biotransformation of morpholine researchgate.netnih.govresearchgate.netuni-halle.deethz.chmicrobiologyresearch.orgresearchgate.net. The proposed primary step involves the hydroxylation of the morpholine ring, leading to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) nih.govasm.orgresearchgate.netethz.chnih.gov.

Cytochrome P450 enzymes are instrumental in this process, facilitating the oxidative cleavage of the morpholine ring, particularly at the C-N bond nih.govcdnsciencepub.comresearchgate.netijpras.com. Studies have indicated that metyrapone, a specific inhibitor of cytochrome P450, can inhibit morpholine degradation, providing strong evidence for the involvement of these enzymes nih.govajol.inforesearchgate.net. Other enzymes, such as flavin-containing monooxygenases, may also play a role, although cytochrome P450 appears to be the dominant pathway for morpholine ring cleavage nih.govresearchgate.net. The degradation pathway often proceeds through intermediates like 2-(2-aminoethoxy)acetate and glycolate, which are further metabolized nih.govasm.orgnih.gov.

Table 1: Key Enzymes and Intermediates in Morpholine Biodegradation

| Enzyme/Intermediate | Role in Morpholine Degradation | References |

| Morpholine Monooxygenase | Catalyzes the initial biotransformation of morpholine, often via hydroxylation. | researchgate.netnih.govresearchgate.netuni-halle.deethz.chmicrobiologyresearch.org |

| Cytochrome P450 (CYP) | Catalytic subunit of morpholine monooxygenase; involved in oxidative cleavage of the morpholine ring. | nih.govcdnsciencepub.comuni-halle.demicrobiologyresearch.orgresearchgate.netijpras.com |

| 2-(2-aminoethoxy)acetate | Identified intermediate in the morpholine biodegradation pathway. | nih.govasm.orgresearchgate.netnih.gov |

| Glycolate | Identified intermediate in the morpholine biodegradation pathway, further metabolized by degrading bacteria. | nih.govasm.orgresearchgate.netnih.gov |

| Ethanolamine | Hypothetical intermediate in some proposed morpholine degradation pathways. | nih.govasm.orgnih.gov |

Formation of N-Nitrosomorpholine as an Environmental Transformation Product

A significant environmental concern associated with morpholine is its potential to form N-nitrosomorpholine (NMOR) , a potent carcinogen researchgate.netresearchgate.netusda.govethz.chnih.govresearchgate.net. This transformation occurs through a process called nitrosation, where morpholine, as a secondary amine, reacts with nitrosating agents such as nitrites or nitrogen oxides researchgate.netresearchgate.netusda.govethz.chnih.gov. These agents are naturally present in the environment, including in water and air, and can also arise from anthropogenic sources researchgate.netresearchgate.netusda.govdnacih.com.

The nitrosation of morpholine can happen under various environmental conditions, including in aqueous solutions, in the presence of nitrites, or through reactions with gaseous nitrogen oxides researchgate.netresearchgate.netdnacih.com. This process is not limited to industrial settings but can also occur in natural environments, with morpholine moving with soil moisture and running water researchgate.net. The formation of NMOR is a critical transformation product due to its well-documented carcinogenic properties, making the control of morpholine exposure and its environmental transformation pathways a public health priority researchgate.netresearchgate.netusda.govethz.ch. Inhibitors like L-ascorbic acid and d,l-alpha-tocopherol can prevent artifactual formation of NMOR during sample analysis, highlighting the reactivity of morpholine with nitrosating agents nih.govdnacih.com.

Influence of Environmental Conditions on Degradation Kinetics and Pathways

The rate and efficiency of morpholine biodegradation are significantly influenced by several environmental factors, including temperature, pH, and the presence of specific inhibitors or catalysts nih.govajol.inforesearchgate.netacs.orgresearchgate.netsolubilityofthings.com.

Temperature: Higher temperatures generally accelerate biochemical reaction rates, including biodegradation. Studies on thermal degradation of morpholine indicate that degradation rates increase with temperature, though specific optimal ranges for microbial activity exist acs.orgresearchgate.netsolubilityofthings.com. For instance, while morpholine shows higher stability up to 150 °C, degradation rates increase significantly at 175 °C and above researchgate.net.

pH: The pH of the environment plays a crucial role in microbial activity and enzyme function. For morpholine degradation by Mycobacterium sp., optimal conditions have been reported at pH 6.5, with growth and degradation being inhibited at higher pH values due to ammonia (B1221849) accumulation ajol.inforesearchgate.net. The optimal pH for specific microbial degradation pathways can vary.

Inhibitors: As mentioned, compounds like metyrapone, a cytochrome P450 inhibitor, can significantly slow down or halt morpholine degradation, underscoring the reliance on these enzymatic pathways nih.govajol.inforesearchgate.net. Conversely, immobilization of microbial cells can enhance degradation rates ajol.inforesearchgate.net.

CO2 Loading: In the context of carbon capture technologies, CO2 loading has been shown to increase the degradation rate of morpholine, suggesting that process-specific conditions can influence its stability researchgate.net.

Understanding these influences is vital for predicting morpholine's persistence in various environmental compartments and for optimizing bioremediation strategies nih.govajol.inforesearchgate.netuni-pannon.huresearchgate.netsolubilityofthings.com.

Compound Name List:

Morpholine

N-Nitrosomorpholine (NMOR)

2-(2-aminoethoxy)acetate

Glycolate

Ethanolamine

Morpholine, benzoate (B1203000)

Advanced Applications and Emerging Research Directions for Morpholine, Benzoate

Novel Applications Beyond Traditional Corrosion Inhibition

While morpholine (B109124), benzoate (B1203000) is well-established as a volatile corrosion inhibitor (VCI) for metals like carbon steel, forming protective layers through adsorption researchgate.netmdpi.com, its utility extends into broader chemical and biological applications. It serves as a valuable building block in the synthesis of various organic compounds ontosight.ai. Furthermore, research indicates potential therapeutic properties, with investigations into its antimicrobial, antifungal, and antioxidant activities, positioning it as a candidate for pharmaceutical formulations and as a preservative ontosight.ai. Specific derivatives, such as esters incorporating the morpholine structure, are also of interest in medicinal chemistry for drug development due to their potential bioactivity ontosight.ai.

Functionalization for Targeted Chemical Systems

The morpholine moiety, in particular, has garnered significant attention for its application in designing targeted chemical systems, especially in the realm of fluorescent probes.

The morpholine group is frequently incorporated into fluorescent probes to confer specific targeting capabilities, most notably for lysosomes within cells mdpi.commdpi.comresearchgate.netnih.govrsc.orgmdpi.combiorxiv.org. These probes are engineered to detect various intracellular analytes and processes. For instance, morpholine-functionalized probes have been developed for sensing reactive oxygen species (ROS), hydrogen peroxide (H₂O₂), and hydrogen sulfide (B99878) (H₂S) mdpi.comrsc.orgmdpi.com. They are also utilized for monitoring lysosomal pH changes and detecting metal ions within these organelles mdpi.comresearchgate.netrsc.orgacs.org. The ability to precisely target lysosomes allows for detailed studies of cellular functions and disease mechanisms mdpi.comresearchgate.net.

Application in Fluorescent Probe Design and Development

Integration in Advanced Materials Science and Coatings

Beyond its established role as a corrosion inhibitor in industrial applications, morpholine, benzoate and its related compounds are being explored for integration into advanced materials and coatings consolidated-chemical.comnih.gov. The compound's VCI properties contribute to the development of corrosion-resistant coatings and protective layers for various substrates mdpi.comconsolidated-chemical.com. Furthermore, the morpholine heterocycle itself is a versatile building block in materials science, finding use in the synthesis of polymers and functional materials with tailored properties dur.ac.ukresearchgate.netcapes.gov.brstonybrook.edumdpi.comaalto.fi. Its incorporation into advanced materials can impart specific functionalities, contributing to innovations in areas such as specialty paints and adhesives .

Future Research Perspectives and Challenges

The continued exploration of this compound and its derivatives promises advancements in multiple scientific domains, though certain challenges need to be addressed.

Future research will likely focus on designing novel morpholine-based functional materials with enhanced specificity and reduced off-target effects, particularly for lysosomal targeting probes mdpi.comresearchgate.net. Addressing potential toxicity concerns, such as the formation of N-nitrosomorpholine, remains a critical aspect for widespread application researchgate.net. Advancements in synthetic methodologies, including systematic chemical diversity approaches and scaffold-based synthesis, are enabling the creation of more complex and C-functionalized morpholine derivatives for diverse applications researchgate.netcapes.gov.br. The integration of artificial intelligence (AI) in drug design could accelerate the development of morpholine-functionalized nanocarriers with improved specificity and safety profiles mdpi.com. Continued research into the structure-property relationships of morpholine derivatives will be key to unlocking their full potential in fields ranging from targeted therapeutics to advanced material design.

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess morpholine’s acute toxicity in laboratory settings?

- Methodology : Follow protocols from chronic toxicity studies in rodents, such as administering morpholine via oral gavage or inhalation at varying doses (e.g., 100–1000 mg/kg) and monitoring endpoints like organ weight changes, histopathology, and mortality rates. Include control groups and adhere to OECD guidelines for chemical safety testing .

- Data Interpretation : Use dose-response curves to determine LD50 values and NOAELs (No Observed Adverse Effect Levels). Cross-reference results with historical data from the WHO Health and Safety Guide to identify consistency or anomalies .

Q. What are best practices for characterizing morpholine’s physicochemical properties (e.g., boiling point, solubility) to ensure experimental reproducibility?

- Methodology : Utilize standardized databases like NIST Chemistry WebBook for validated measurements. For experimental determination, employ techniques such as gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) for thermal stability .

- Data Validation : Compare experimental results with published NIST data and report deviations exceeding ±2%. Include error margins in publications to enhance transparency .

Q. How should researchers safely handle morpholine in laboratory environments to minimize exposure risks?

- Protocols : Implement NIOSH-certified respiratory protection, chemical-resistant gloves, and localized exhaust ventilation. Establish emergency procedures (e.g., eye wash stations, neutralization protocols for spills) as outlined in safety data sheets .

- Training : Conduct regular hazard communication sessions using WHO and ILO guidelines to reinforce safe handling practices .

Advanced Research Questions

Q. How can conflicting data on morpholine’s carcinogenicity in animal models versus human studies be resolved?

- Experimental Design : Conduct meta-analyses of rodent studies (e.g., hepatocellular carcinoma induction at 1000 mg/kg ) and compare with epidemiological data from occupational exposure reports (e.g., skin/respiratory irritation ).

- Mechanistic Studies : Investigate interspecies metabolic differences using in vitro liver microsomes to assess morpholine’s conversion to N-nitrosomorpholine (NMOR), a known carcinogen .

- Statistical Analysis : Apply Bayesian models to quantify uncertainty in human risk extrapolation, accounting for dose-scaling and exposure duration disparities .

Q. What methodologies are effective for studying NMOR formation from morpholine and nitrites in food applications?

- In Vitro Simulation : Replicate gastric conditions by incubating morpholine with sodium nitrite at varying pH levels. Quantify NMOR via LC-MS/MS and correlate results with ADI (Acceptable Daily Intake) thresholds (e.g., 0.48 mg/kg bw/day ).

- Risk Modeling : Use Monte Carlo simulations to assess population-level exposure risks, incorporating variables like nitrite intake and morpholine residues in food coatings .

Q. How can morpholine derivatives be optimized for improved pharmacokinetics in drug development?

- Synthetic Strategies : Modify morpholine’s heterocyclic ring via alkylation or acylation to enhance blood-brain barrier penetration or metabolic stability. Validate using in silico QSAR (Quantitative Structure-Activity Relationship) models .

- In Vivo Testing : Compare bioavailability and half-life of derivatives (e.g., linezolid precursors) in rodent models, leveraging LC-MS for pharmacokinetic profiling .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on morpholine’s environmental impact?

- PICO Application :

- Population : Aquatic organisms exposed to morpholine-contaminated water.

- Intervention : Biodegradation via microbial consortia.

- Comparison : Untreated vs. treated ecosystems.

- Outcome : Reduction in morpholine concentration (ppm) over time.

Q. How can researchers address data gaps in morpholine’s ecotoxicological effects using multi-omics approaches?

- Experimental Design : Combine transcriptomics (RNA-seq) and metabolomics (NMR) to identify biomarker pathways in model organisms (e.g., Daphnia magna) exposed to sublethal morpholine doses .

- Data Integration : Use bioinformatics tools like KEGG pathway analysis to link molecular responses to phenotypic outcomes (e.g., reproductive impairment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.